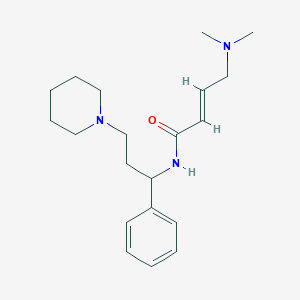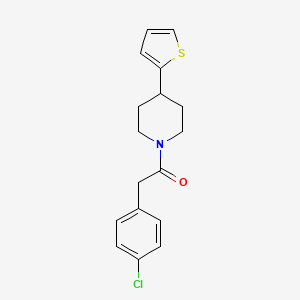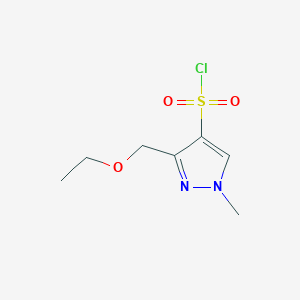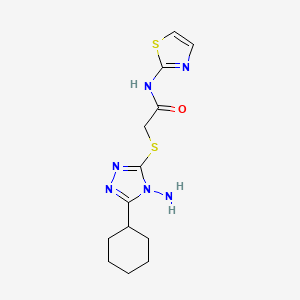![molecular formula C21H39BN2O3Si B3013866 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1257997-17-3](/img/structure/B3013866.png)
1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a complex molecule that appears to be a derivative of a substituted cyclohexane ring with additional functional groups attached. This molecule includes a tert-butyldimethylsilyl ether moiety, a tetramethyl dioxaborolane group, and a pyrazole ring. The presence of these groups suggests that the compound could be of interest in synthetic organic chemistry, particularly in the synthesis of optically active molecules or as a potential intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, an optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone has been synthesized starting from a bis(benzyloxy) epoxy butane precursor. This compound serves as a chiral building block for the preparation of substituted cyclohexane rings, reacting with excellent stereoselectivity with organocopper reagents . Although the exact synthesis of the compound is not detailed, the methodologies used for similar structures could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, X-ray diffraction has been employed to determine the crystal structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Density functional theory (DFT) calculations have been performed to calculate the molecular structure, and the results are consistent with the experimental data . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The literature does not provide specific details on the chemical reactions involving the exact compound of interest. However, the related compounds have shown reactivity that could be indicative of the behavior of the compound . For example, the chiral building block mentioned earlier reacts with organocopper reagents, which could suggest that the compound may also participate in similar reactions, potentially with stereoselective outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided literature. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the known behavior of tert-butyl and dioxaborolane groups. For example, tert-butyl groups are known to impart steric bulk and can influence the solubility and crystallization of compounds . The dioxaborolane moiety is often used in Suzuki coupling reactions, which could suggest potential reactivity in cross-coupling chemistry .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : Research has explored the synthesis of compounds related to 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For instance, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole using a raw substitute material has been described (Liao, Liu, Wang, & Zhou, 2022).
- Characterization Techniques : Advanced spectroscopic and crystallographic techniques, such as FT-IR, NMR, MS spectroscopy, and X-ray diffraction, are used to confirm the molecular structures of these compounds (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Application in Compound Synthesis
- Biologically Active Compounds : These compounds serve as important intermediates in the synthesis of various biologically active compounds, such as crizotinib, highlighting their significance in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Molecular Structure and Electronic Properties
- DFT Studies : Density Functional Theory (DFT) is employed to calculate the molecular structure and electronic properties of these compounds, providing insights into their molecular characteristics and conformations (Yang et al., 2021).
Catalytic Applications
- Catalysis in Organic Reactions : These compounds may also find applications in catalysis, as seen in related research on compounds like tert-butyl hydroperoxide for olefin epoxidation (Pereira, Balula, Paz, Valente, Pillinger, Klinowski, & Gonçalves, 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl-dimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39BN2O3Si/c1-19(2,3)28(8,9)25-18-12-10-17(11-13-18)24-15-16(14-23-24)22-26-20(4,5)21(6,7)27-22/h14-15,17-18H,10-13H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMPDRWZDGUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BN2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)



![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)
![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)